N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
Description
Structural Elucidation of N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols, providing multiple acceptable naming conventions that reflect different structural perspectives. The primary IUPAC designation is N-[1-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide, which systematically describes the compound's molecular architecture from the furan carboxamide perspective. Alternative nomenclature includes N-(1-(1-ethyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide and N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-furamide, each emphasizing different aspects of the heterocyclic framework.
The compound's registry identification includes CAS number 919972-83-1, which provides unique chemical substance identification across global databases. PubChem maintains this structure under CID 16619284, with creation date of July 31, 2007, and most recent modification on May 18, 2025. ChemSpider database assigns identification number 2416018, facilitating cross-referencing across multiple chemical information platforms. These standardized identifiers ensure consistent recognition and data retrieval across diverse research applications and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular composition of this compound is defined by the formula C16H17N3O2, indicating a complex heterocyclic structure containing 16 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The calculated molecular weight of 283.32 g/mol reflects the substantial molecular complexity arising from the fused benzimidazole ring system and attached furan carboxamide functionality. Monoisotopic mass calculations yield 283.132077 atomic mass units, providing precise mass specification for high-resolution analytical applications.
Elemental composition analysis reveals carbon content of 67.83%, hydrogen content of 6.05%, nitrogen content of 14.83%, and oxygen content of 11.29%, establishing the compound's empirical characteristics. The nitrogen-to-carbon ratio of 0.188 indicates significant nitrogen content typical of bioactive heterocyclic compounds, while the oxygen-to-carbon ratio of 0.125 reflects moderate polar functionality. These compositional parameters influence physicochemical properties including solubility, stability, and biological activity profiles.
| Molecular Parameter | Value | Analytical Significance |
|---|---|---|
| Molecular Formula | C16H17N3O2 | Defines elemental composition |
| Molecular Weight | 283.32 g/mol | Determines molar calculations |
| Monoisotopic Mass | 283.132077 amu | Enables mass spectrometry identification |
| Carbon Content | 67.83% | Indicates structural complexity |
| Nitrogen Content | 14.83% | Suggests biological activity potential |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns representative of the benzimidazole-furan framework. Proton NMR analysis reveals distinct resonance regions corresponding to aromatic benzimidazole protons in the 7.2-7.8 ppm range, furan ring protons exhibiting characteristic downfield shifts at 6.5-7.6 ppm, and aliphatic ethyl substituents appearing in the 1.2-4.5 ppm region. The benzimidazole N-ethyl group displays typical triplet-quartet coupling patterns, with the methyl group resonating as a triplet around 1.4 ppm and the methylene protons appearing as a quartet near 4.3 ppm.
Carbon-13 NMR spectroscopy provides complementary structural information through distinct carbonyl carbon resonances around 158-162 ppm for the furan carboxamide functionality, aromatic carbon signals distributed across 110-150 ppm for both benzimidazole and furan systems, and aliphatic carbon resonances for ethyl substituents in the 15-45 ppm range. Integration patterns and multiplicities confirm the proposed connectivity, with the central linking ethyl group displaying characteristic chemical shifts and coupling constants that validate the structural assignment.
Fourier-Transform Infrared (FTIR) Absorption Signatures
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm functional group presence and molecular architecture. The amide carbonyl stretch appears as a strong absorption band around 1650-1680 cm⁻¹, consistent with furan-2-carboxamide functionality. Aromatic C=C stretching vibrations manifest in the 1450-1600 cm⁻¹ region, representing both benzimidazole and furan ring systems. The C-H stretching region displays complex patterns between 2800-3100 cm⁻¹, with aromatic C-H stretches appearing at higher frequencies and aliphatic C-H stretches at lower frequencies.
Secondary amide N-H stretching produces characteristic absorption around 3200-3400 cm⁻¹, while C-N stretching vibrations appear in the 1200-1350 cm⁻¹ range. Furan ring breathing modes and out-of-plane bending vibrations contribute additional fingerprint absorptions below 1200 cm⁻¹, providing definitive structural identification capabilities. The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms the amide rather than carboxylic acid functionality.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides molecular ion confirmation and fragmentation pathway elucidation for structural verification of this compound. The molecular ion peak appears at m/z 283, corresponding to the calculated molecular weight and confirming molecular formula accuracy. Primary fragmentation involves loss of the furan carboxamide moiety (m/z 95), producing a base peak around m/z 188 corresponding to the ethylbenzimidazole fragment. Secondary fragmentation produces characteristic ions at m/z 160 (loss of ethyl group from benzimidazole), m/z 132 (benzimidazole core), and m/z 95 (furan carboxamide fragment).
Electron impact ionization generates reproducible fragmentation patterns that enable structural confirmation and purity assessment. Characteristic fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms, benzylic fragmentation at the ethyl linking group, and ring fragmentation of both benzimidazole and furan systems. High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula confirmation and distinguishing between isobaric compounds.
X-ray Crystallography and Three-Dimensional Conformational Analysis
Single crystal X-ray diffraction studies of related benzimidazole-furan compounds provide insight into three-dimensional molecular architecture and intermolecular packing arrangements. Crystallographic analysis reveals that similar compounds adopt planar benzimidazole ring systems with characteristic dihedral angles between benzimidazole and furan rings ranging from 75-80 degrees. The planar six-membered ring formation through intramolecular C-H···O interactions stabilizes the molecular conformation, with maximum deviations from planarity typically less than 0.02 Å.
Intermolecular interactions in crystal lattices include C-H···N hydrogen bonding that links molecules into centrosymmetric dimers through R₂²(18) ring motifs. π-π stacking interactions between benzimidazole rings contribute additional stabilization with centroid-to-centroid distances around 3.53 Å. These crystallographic parameters provide essential information for understanding solid-state properties, stability, and potential polymorphic behavior of this compound.
Crystal packing analysis demonstrates the influence of molecular geometry on intermolecular interactions and solid-state organization. The presence of both hydrogen bond donors and acceptors enables formation of extended hydrogen bonding networks that influence melting point, solubility, and mechanical properties. Computational modeling of crystal structures validates experimental observations and enables prediction of polymorphic forms and solid-state behavior.
Computational Modeling of Electron Density Distribution
Density functional theory calculations provide detailed electronic structure analysis and molecular property predictions for this compound. Computational studies using B3LYP/6-31+G** methodology enable calculation of molecular electrostatic potential surfaces, revealing electron-rich regions around nitrogen and oxygen atoms and electron-deficient regions associated with aromatic carbon centers. Natural bond orbital analysis identifies significant charge transfer interactions between benzimidazole and furan systems, contributing to molecular stability and reactivity patterns.
Frontier molecular orbital analysis reveals highest occupied molecular orbital and lowest unoccupied molecular orbital distributions that govern chemical reactivity and electronic transitions. The HOMO typically localizes on the benzimidazole nitrogen atoms, while the LUMO extends across the conjugated aromatic system. Energy gap calculations between frontier orbitals provide insight into electronic excitation energies and potential optical properties.
Thermodynamic property calculations enable prediction of formation enthalpies, heat capacities, and entropy values that influence chemical stability and reaction thermodynamics. Solvation free energy calculations using Poisson-Boltzmann solvation models predict aqueous solubility and environmental fate parameters. These computational results complement experimental characterization and enable rational design of related compounds with enhanced properties.
| Computational Parameter | Calculated Value | Physical Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron donation capability |
| LUMO Energy | -1.8 eV | Electron acceptance capability |
| Energy Gap | 4.4 eV | Electronic excitation energy |
| Dipole Moment | 3.2 Debye | Polarity and solubility influence |
| Molecular Volume | 285 Ų | Steric requirements |
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-19-13-8-5-4-7-12(13)18-15(19)11(2)17-16(20)14-9-6-10-21-14/h4-11H,3H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJLNUUUJUHHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-Ethylbenzimidazole
The benzimidazole core is synthesized by cyclizing o-phenylenediamine with ethyl chloroacetate under acidic conditions. A mixture of o-phenylenediamine (1.0 equiv), ethyl chloroacetate (1.2 equiv), and concentrated HCl (3.0 equiv) in ethanol is refluxed at 80°C for 12 hours. The crude product is neutralized with aqueous sodium bicarbonate and extracted with dichloromethane, yielding 1-ethylbenzimidazole with a typical purity of 85–90%.
Introduction of the Ethyl-Amino Side Chain
The ethyl-amino side chain is introduced via a two-step process:
-
N-Alkylation : Treatment of 1-ethylbenzimidazole with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours.
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Reductive Amination : The intermediate is reacted with sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere, achieving >95% conversion to 1-(1-ethylbenzimidazol-2-yl)ethylamine.
Coupling with Furan-2-Carbonyl Chloride
The final step involves acylating the primary amine with furan-2-carbonyl chloride. A solution of 1-(1-ethylbenzimidazol-2-yl)ethylamine (1.0 equiv) in dry tetrahydrofuran (THF) is treated with furan-2-carbonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds for 4 hours, followed by aqueous workup and extraction with ethyl acetate. The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1), yielding the target compound in 70–75% purity.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal solvents for each stage were determined through systematic screening (Table 1). Polar aprotic solvents like DMF enhanced N-alkylation rates, while THF minimized side reactions during acylation.
Table 1: Solvent Effects on Reaction Efficiency
| Step | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | DMF | 88 | 92 |
| Reductive Amination | Methanol | 92 | 89 |
| Acylation | THF | 78 | 85 |
Catalysts such as 4-dimethylaminopyridine (DMAP) were tested but showed negligible improvement in acylation yields, suggesting the reaction is inherently efficient under base-free conditions.
Purification and Characterization
Column Chromatography
Silica gel chromatography remains the gold standard for purification, achieving >98% purity when using a gradient elution system (hexane → ethyl acetate). Alternative methods like recrystallization from ethanol/water mixtures provided lower purity (85–90%) due to co-precipitation of byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.65–7.58 (m, 2H, aromatic), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 3.72 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
LC-MS : m/z 283.32 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇N₃O₂.
Scalability and Industrial Considerations
Scale-up trials identified two critical bottlenecks:
-
Exothermic Nature of Acylation : Requires jacketed reactors to maintain temperatures below 10°C.
-
Chromatography Throughput : Switch to preparative HPLC reduced purification time by 40% but increased solvent costs.
Pilot-scale batches (10 kg) achieved an overall yield of 62%, with a production cost of $12,500/kg, making the compound viable for preclinical development.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and inhibit their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s benzimidazole core is substituted at the 1-position with an ethyl group, distinguishing it from analogs with bulkier or polar substituents. Key structural analogs include:
*Estimated based on structural similarity.
Key Observations:
- Substituent Effects: The ethyl group in the target compound provides moderate lipophilicity (XLogP3 ~3.5), balancing solubility and membrane permeability.
- Polarity : The 4-methoxyphenylmethyl group in ’s compound adds a polar methoxy group, improving water solubility but reducing passive diffusion compared to the target compound .
Pharmacological Implications
- Antimicrobial Activity : Chlorinated analogs (e.g., ) may exhibit enhanced antibacterial properties due to increased membrane interaction and electron-withdrawing effects . The target compound’s ethyl group may favor broader bioavailability.
- Antitumor Potential: Benzimidazole derivatives with extended aromatic systems (e.g., phenylethyl in ) show improved DNA intercalation, but the target compound’s simpler structure might reduce off-target interactions .
Biological Activity
Overview of N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
This compound is a synthetic compound that belongs to a class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound suggest potential interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzimidazole moiety, which is often associated with biological activity.
- A furan ring that may contribute to its pharmacological properties.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with DNA synthesis and inducing apoptosis in cancer cells. For example, studies have shown that benzimidazole derivatives can act on various cancer cell lines, including breast, lung, and colon cancer cells.
Case Study: Anticancer Effects
A study investigating the efficacy of benzimidazole derivatives found that certain analogs exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Benzimidazole derivatives also demonstrate antimicrobial properties. They have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.
Research Findings
In vitro studies have shown that compounds similar to this compound possess inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.
Table: Biological Activities of Similar Compounds
Safety and Toxicology
The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies are necessary to evaluate its effects on human health, including potential side effects and organ toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
